N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-19-7-5-16(6-8-19)13-22(27)25-15-17-9-11-26(12-10-17)23(28)21-14-18-3-1-2-4-20(18)29-21/h1-8,14,17H,9-13,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSWAAZIBREOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine moiety, and the final acetamide formation. Common reagents used in these steps include benzofuran-2-carboxylic acid, piperidine, and 4-fluorophenylacetic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by:
- A benzofuran moiety , which is known for its diverse biological activities.
- A piperidine ring , contributing to the compound's pharmacological properties.
- An acetamide group that enhances its ability to interact with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 408.5 g/mol. The arrangement of these functional groups plays a critical role in its interaction with various biological systems.
Antimicrobial Properties
Preliminary studies indicate that N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide exhibits significant antimicrobial activity:
- Antibacterial Activity : In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests potential for treating infections caused by resistant bacterial strains.
- Antifungal Activity : The compound has also demonstrated promising antifungal properties against common pathogens, indicating its potential as an antifungal agent.
Anticancer Potential
Research involving various cancer cell lines has revealed that this compound may induce apoptosis in certain cancer cells. The mechanisms behind this activity likely involve the modulation of specific signaling pathways and enzymes associated with cell survival and proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
| Study Focus | Findings |
|---|---|
| Antibacterial Effects | Significant antibacterial effects were observed against resistant strains, comparable to existing antibiotics. |
| Antifungal Effects | Showed effectiveness against common fungal pathogens, suggesting development as an antifungal agent. |
| Cytotoxicity Studies | Induced apoptosis in specific cancer cell lines, highlighting potential as an anticancer drug. |
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Key Features : Contains a piperidine ring with a phenethyl group at the 1-position and a 2-fluorophenyl acetamide at the 4-position.
- Differences : Replaces the benzofuran-carbonyl with a phenethyl group and introduces a methoxy substituent on the acetamide. Ocfentanil is a Schedule I controlled substance under the 1961 Convention, indicating opioid-like activity .
Acetyl-α-methylfentanyl (N-Phenyl-N-[1-(1-phenylpropan-2-yl)-4-piperidyl]acetamide)
- Key Features : Features a 4-piperidyl acetamide with a bulky α-methylphenethyl group.
- Differences : Lacks the benzofuran system and fluorophenyl group. Its structural modifications enhance lipophilicity and receptor binding, typical of fentanyl analogs .
Piperazine-Based Analogs
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Features : Substitutes piperidine with piperazine and introduces a sulfonyl group.
- Differences : The sulfonyl-piperazine moiety may alter solubility and hydrogen-bonding capacity compared to the benzofuran-piperidine system .
Benzofuran-Containing Compounds
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) replaces benzofuran with a simpler furan ring but retains the piperidine-carboxamide scaffold. Its Schedule I status underscores the pharmacological significance of such frameworks .
Pharmacological and Physicochemical Properties
Physicochemical Data
Available data for analogs suggest:
- Melting Points : Piperidine/piperazine derivatives exhibit broad melting points (132–230°C), influenced by substituent polarity and crystallinity .
- Lipophilicity: Fluorophenyl and benzofuran groups likely enhance logP values, improving blood-brain barrier permeability compared to non-fluorinated analogs .
Pharmacological Activity
- However, the benzofuran group may confer unique binding kinetics or off-target effects.
Comparative Data Table
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzofuran Moiety : This aromatic structure is known for its diverse biological activities.
- Piperidine Ring : A saturated nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Acetamide Group : This functional group is often associated with various therapeutic activities.
The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. Such properties suggest potential applications in treating infections where traditional therapies fail.
Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of specific enzymes , which may play a role in various disease pathways, including cancer and neurodegenerative disorders. The compound's ability to interact with biological targets effectively positions it as a candidate for further research in drug development.
Study on Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values demonstrated that the compound could inhibit bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.
Enzyme Interaction Studies
In another investigation, the interaction of this compound with specific enzymes was analyzed using molecular docking studies. The results revealed strong binding affinities to target enzymes involved in cancer cell proliferation, suggesting that this compound could be developed as a therapeutic agent for cancer treatment.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Enzymes | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria and fungi | Significant inhibition at low MICs | |
| Enzyme Inhibition | Cancer-related enzymes | Strong binding affinity | |
| Pharmacological Potential | Cancer, neurodegenerative diseases | Potential therapeutic applications |
Q & A
Q. What synthetic strategies are recommended for synthesizing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid and piperidine derivatives. Key steps include:
- Benzofuran-2-carbonyl chloride preparation : React benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Piperidine functionalization : Couple the benzofuran carbonyl group to the piperidine nitrogen via nucleophilic acyl substitution.
- Acetamide formation : React the intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Optimization : Control temperature (0–5°C for acylation), use polar aprotic solvents (e.g., DMF, DCM), and monitor progress via TLC . Microwave-assisted synthesis may reduce reaction times and improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the benzofuran (δ 7.2–7.8 ppm), piperidine (δ 1.5–3.0 ppm), and fluorophenyl (δ 7.0–7.4 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~438 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (benzofuran carbonyl) confirm functional groups.
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How do the benzofuran and 4-fluorophenyl moieties influence the compound’s pharmacological potential?
- Methodological Answer :
- Benzofuran : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinases, GPCRs). Its electron-rich structure may modulate redox activity .
- 4-Fluorophenyl : The fluorine atom increases metabolic stability via C-F bond strength and influences binding through electrostatic interactions (e.g., halogen bonding) .
- Experimental validation : Perform SAR studies by synthesizing analogs with substituent variations (e.g., chloro, methoxy) and testing in target-specific assays .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for GPCRs) and control for variables like serum concentration and passage number.
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell viability (MTT) and apoptosis (Annexin V) tests to cross-verify activity .
- Structural analogs : Compare with compounds like N-(piperidinylmethyl)acetamide derivatives to isolate the fluorophenyl’s role in activity discrepancies .
Q. What computational approaches are recommended to predict binding modes and affinity with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., COX-2, 5-HT receptors). Focus on the benzofuran’s orientation in hydrophobic pockets.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with piperidine nitrogen).
- QSAR modeling : Train models on datasets of structurally related compounds to predict IC₅₀ values .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride or tartrate salts (e.g., hemi-tartrate in ) to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide nitrogen.
- Co-solvency : Use cyclodextrin inclusion complexes or PEG-based formulations for in vivo studies .
Q. How can polymorph screening be integrated into preformulation studies?
- Methodological Answer :
- High-throughput screening : Use solvent evaporation (e.g., ethanol, acetonitrile) and temperature gradients to crystallize polymorphs.
- Characterization : Pair X-ray diffraction (XRD) with DSC to identify thermodynamically stable forms.
- Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2–6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
